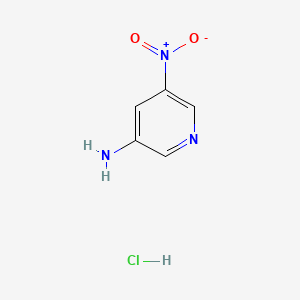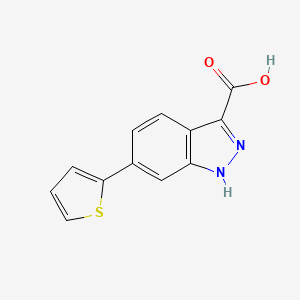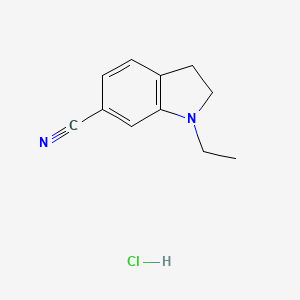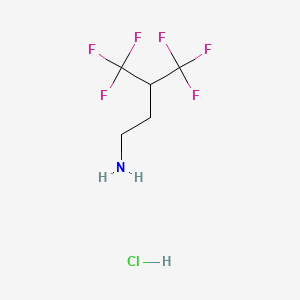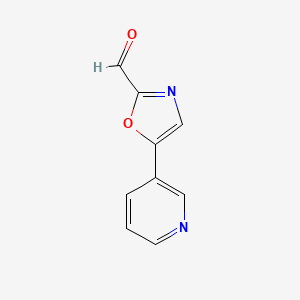
5-Pyridin-3-YL-oxazole-2-carbaldehyde
Overview
Description
5-Pyridin-3-YL-oxazole-2-carbaldehyde is a chemical compound with the molecular formula C9H6N2O2 and a molecular weight of 174.16 . It is an off-white solid and is categorized as a heterocyclic organic compound .
Molecular Structure Analysis
The InChI code for 5-Pyridin-3-YL-oxazole-2-carbaldehyde is1S/C9H6N2O2/c12-6-9-11-5-8(13-9)7-2-1-3-10-4-7/h1-6H . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
5-Pyridin-3-YL-oxazole-2-carbaldehyde is an off-white solid . Its molecular weight is 174.16 , and its molecular formula is C9H6N2O2 .Scientific Research Applications
1. General Information 5-Pyridin-3-YL-oxazole-2-carbaldehyde is a chemical compound with the molecular formula C9H6N2O2 .
2. Biological Activities of Oxazole Derivatives Oxazole, which is a part of the structure of 5-Pyridin-3-YL-oxazole-2-carbaldehyde, is an important heterocyclic nucleus that has a wide spectrum of biological activities . These activities include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .
3. Use in Synthesis of Novel Compounds The pharmaceutical industry uses stable chemicals like pyridine, pyrazole, or oxazole for their anticancer, antifungal, antiviral, antibacterial, antioxidant, and electronic applications . α,β-Unsaturated ketones, such as pyrazoline and pyrimidine derivatives, are well-known intermediates for the synthesis of several heterocyclic compounds .
4. Herbicidal and Antifungal Activities Some compounds that include 5-Pyridin-3-YL-oxazole-2-carbaldehyde exhibited herbicidal activities against Brassica campestris . Compounds 2a, 2d, and 2f possessed significant antifungal activities against P. piricola and were comparable with the control fungicide, triadimefon, at the concentration of 50 mg/L .
5. Synthesis of Oxazole-Based Molecules The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . In this process, 5-Pyridin-3-YL-oxazole-2-carbaldehyde could potentially be used as a starting material or intermediate for the synthesis of various oxazole-containing molecules .
6. Electrochromic Applications Some derivatives of 3-aryl-4-pyridin-3-yl-oxazole-2-carbaldehyde have been synthesized and studied for their electrochromic properties . These compounds can reversibly change color, which could be useful in the development of electronic devices like displays, smart windows, and e-paper .
7. Antimicrobial and Antiviral Activities Pyridine, which is a part of the structure of 5-Pyridin-3-YL-oxazole-2-carbaldehyde, is a privileged nucleus among heterocycles . Its compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory . Therefore, 5-Pyridin-3-YL-oxazole-2-carbaldehyde could potentially be used in the synthesis of new antimicrobial and antiviral agents .
8. Rapid Synthesis of Oxazolines The compound could potentially be used in the rapid synthesis of oxazolines, a type of organic compound that has various biological activities . The synthesis of oxazolines is typically achieved through the cyclodehydration of β-hydroxy amides using various reagents . The resulting oxazolines can then be oxidized to form oxazoles .
9. Heterogeneous Oxidation to Oxazoles Oxazolines, which can be synthesized from 5-Pyridin-3-YL-oxazole-2-carbaldehyde, can be oxidized to form oxazoles under flow conditions . This process involves the use of commercial manganese dioxide as a heterogeneous reagent .
10. Synthesis of Potential Therapeutic Agents Due to the structural and chemical diversity of oxazole-based molecules, they can interact with various receptors and enzymes, showing broad biological activities . Therefore, 5-Pyridin-3-YL-oxazole-2-carbaldehyde could potentially be used in the synthesis of new therapeutic agents for the treatment of diverse types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and so on .
Safety And Hazards
properties
IUPAC Name |
5-pyridin-3-yl-1,3-oxazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-6-9-11-5-8(13-9)7-2-1-3-10-4-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNUSELYGNYRAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696215 | |
| Record name | 5-(Pyridin-3-yl)-1,3-oxazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyridin-3-YL-oxazole-2-carbaldehyde | |
CAS RN |
342601-37-0 | |
| Record name | 5-(Pyridin-3-yl)-1,3-oxazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



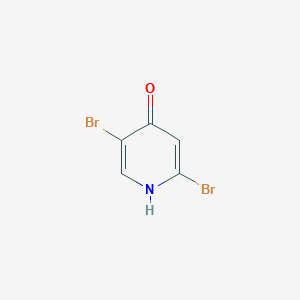
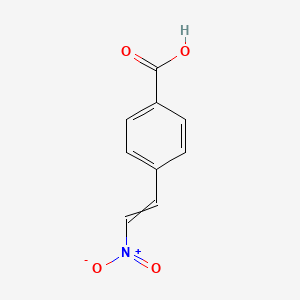
![5-Isopropyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester](/img/structure/B1423807.png)
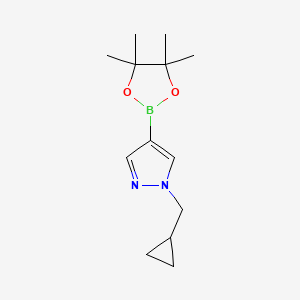
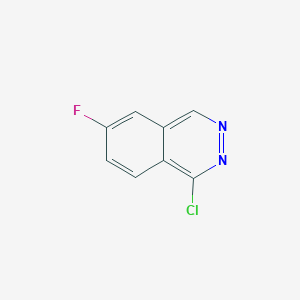
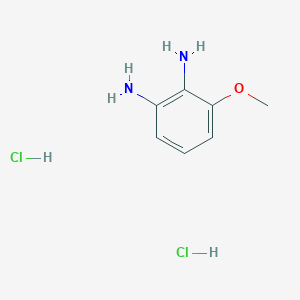
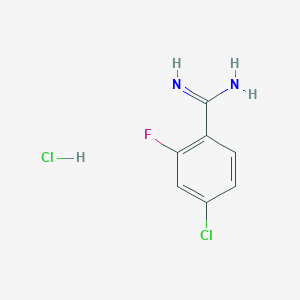
![5,6-Difluoro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1423816.png)

